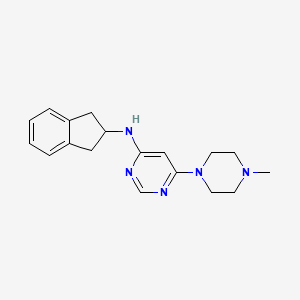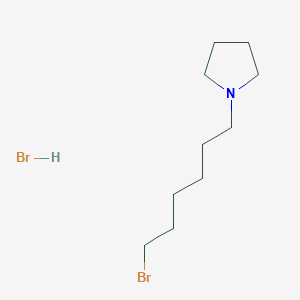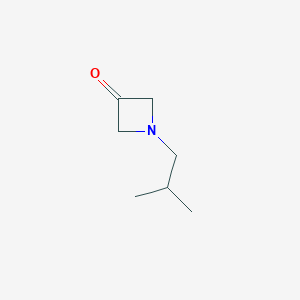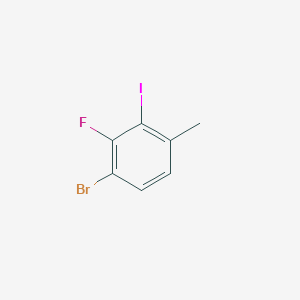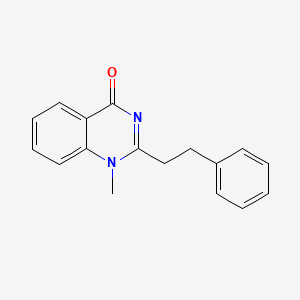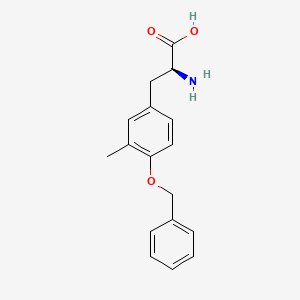
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure features a benzyl ether group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. Another approach involves the use of chiral auxiliaries to direct the stereochemistry during key steps of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, such as the use of chiral catalysts in hydrogenation reactions. The choice of method depends on factors like cost, efficiency, and the desired purity of the final product.
Types of Reactions:
Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidative conditions.
Reduction: The aromatic ring can undergo hydrogenation to yield a cyclohexyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are common.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate amide formation.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Amides or other substituted products.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with enzymes and receptors, which can provide insights into its biological activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methyl groups on the aromatic ring can influence its binding affinity and specificity. The amino acid moiety allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
- (S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
Comparison:
Structural Differences: The presence of different substituents on the aromatic ring or variations in the amino acid side chain can significantly alter the compound’s properties.
Reactivity: The specific substituents can influence the compound’s reactivity in chemical reactions, such as oxidation or substitution.
Biological Activity: Variations in structure can lead to differences in binding affinity and specificity for biological targets, impacting the compound’s therapeutic potential.
(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)/t15-/m0/s1 |
Clé InChI |
MPTRBGRTRXJAOD-HNNXBMFYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2 |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


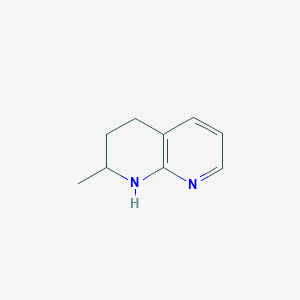
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
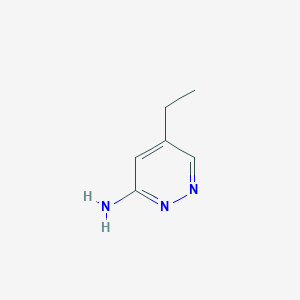
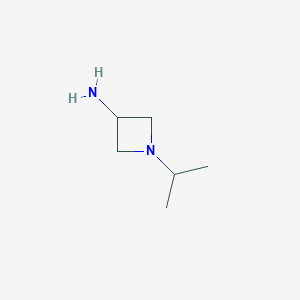
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
